molecular formula C9H9F2NO B13041999 5-(Difluoromethoxy)indoline

5-(Difluoromethoxy)indoline

Cat. No.: B13041999
M. Wt: 185.17 g/mol
InChI Key: LPPNHIGXSWCYNQ-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)indoline is a chemical compound belonging to the indoline family, characterized by the presence of a difluoromethoxy group attached to the indoline core. Indoline compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable indoline precursor reacts with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)indoline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(Difluoromethoxy)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)indoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 5-(Trifluoromethoxy)indoline
  • 5-(Methoxy)indoline
  • 5-(Chloromethoxy)indoline

Comparison: 5-(Difluoromethoxy)indoline is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in drug design and development .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

5-(difluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-2,5,9,12H,3-4H2

InChI Key

LPPNHIGXSWCYNQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC(F)F

Origin of Product

United States

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